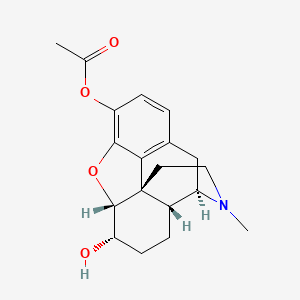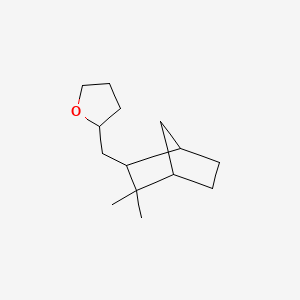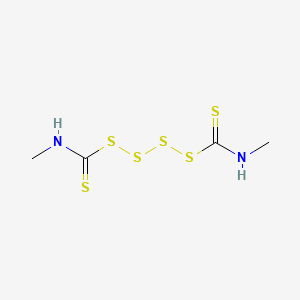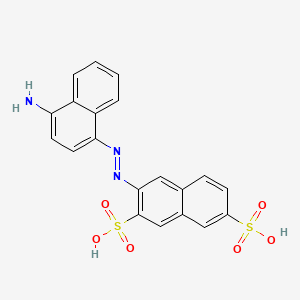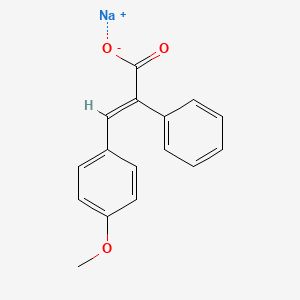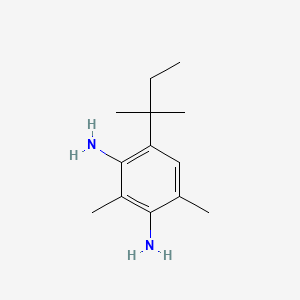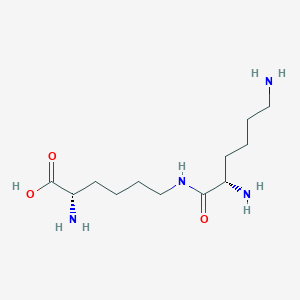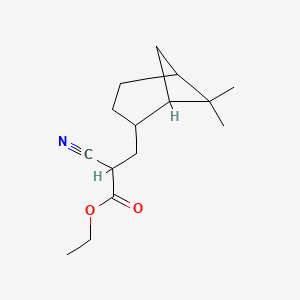
Ethyl alpha-cyano-6,6-dimethylbicyclo(3.1.1)heptane-2-propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl alpha-cyano-6,6-dimethylbicyclo(3.1.1)heptane-2-propionate is a chemical compound known for its unique bicyclic structure. This compound is often studied for its potential applications in various fields, including chemistry, biology, and industry. Its distinct structure and properties make it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl alpha-cyano-6,6-dimethylbicyclo(3.1.1)heptane-2-propionate typically involves multiple steps. One common method includes the reaction of 6,6-dimethylbicyclo(3.1.1)hept-2-ene with ethyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The industrial process aims to optimize reaction conditions, reduce waste, and improve overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl alpha-cyano-6,6-dimethylbicyclo(3.1.1)heptane-2-propionate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl alpha-cyano-6,6-dimethylbicyclo(3.1.1)heptane-2-propionate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl alpha-cyano-6,6-dimethylbicyclo(3.1.1)heptane-2-propionate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity. The cyano group can also participate in various biochemical pathways, leading to the formation of active metabolites .
Comparaison Avec Des Composés Similaires
Ethyl alpha-cyano-6,6-dimethylbicyclo(3.1.1)heptane-2-propionate can be compared with other similar compounds, such as:
Bicyclo[3.1.1]heptane-2-methanol, 6,6-dimethyl-: Known for its use in organic synthesis and as a precursor for other chemicals.
Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-:
Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-: Used in the synthesis of various organic compounds and as an intermediate in chemical reactions.
Propriétés
Numéro CAS |
85391-87-3 |
|---|---|
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
ethyl 2-cyano-3-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)propanoate |
InChI |
InChI=1S/C15H23NO2/c1-4-18-14(17)11(9-16)7-10-5-6-12-8-13(10)15(12,2)3/h10-13H,4-8H2,1-3H3 |
Clé InChI |
ZODZFEQFLYGDIG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1CCC2CC1C2(C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


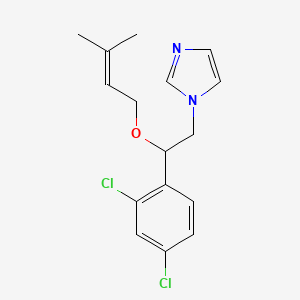
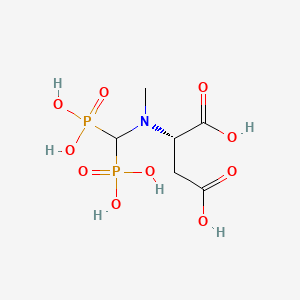
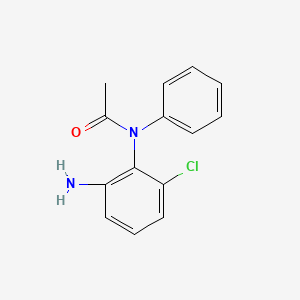

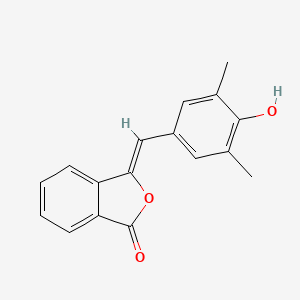
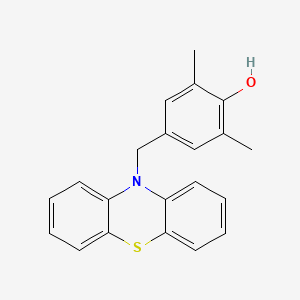
![Dimethyl(naphthylmethyl)[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride](/img/structure/B12671491.png)
